molecular formula C10H7Cl2NO3 B2437499 TIMTEC-BB SBB000981 CAS No. 37904-05-5

TIMTEC-BB SBB000981

Cat. No.: B2437499
CAS No.: 37904-05-5
M. Wt: 260.07
InChI Key: ZBWTXYMREBJGLL-SNAWJCMRSA-N
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Description

TIMTEC-BB SBB000981 is an organic compound characterized by the presence of a prop-2-enoic acid moiety attached to a 2,6-dichlorophenyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TIMTEC-BB SBB000981 typically involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the acryloyl chloride to form the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine or other reduced forms.

    Substitution: The 2,6-dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

TIMTEC-BB SBB000981 has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding due to its carbamoyl group.

    Industry: It can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of TIMTEC-BB SBB000981 involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the 2,6-dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • (2E)-3-[N-(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid
  • (2E)-3-[N-(2,6-difluorophenyl)carbamoyl]prop-2-enoic acid
  • (2E)-3-[N-(2,6-dimethylphenyl)carbamoyl]prop-2-enoic acid

Comparison:

  • Uniqueness: The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring in TIMTEC-BB SBB000981 imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
  • Reactivity: Compared to similar compounds with different substituents, the dichlorophenyl group may exhibit different reactivity patterns in substitution or oxidation reactions.
  • Applications: The specific substitution pattern can also affect the compound’s suitability for various applications, such as enzyme inhibition or pharmaceutical development.

Properties

IUPAC Name

(E)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWTXYMREBJGLL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-05-5
Record name 2',6'-DICHLOROMALEANILIC ACID
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